molecular formula C10H22O3Si B1527729 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde CAS No. 396131-91-2

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde

Cat. No.: B1527729
CAS No.: 396131-91-2
M. Wt: 218.36 g/mol
InChI Key: HSBMAQNKNCEWSO-UHFFFAOYSA-N
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Description

2-(2-((Tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde (CAS: 396131-91-2, MFCD25963097) is a silicon-protected aldehyde featuring a tert-butyldimethylsilyl (TBDMS) ether group linked via a diethylene glycol chain to an acetaldehyde moiety. Its molecular formula is C₁₀H₂₂O₃Si, with a molecular weight of 218.37 g/mol (calculated). The TBDMS group enhances stability against hydrolysis and oxidation, while the aldehyde functionality enables nucleophilic reactions, such as oxime formation, making it valuable in bioconjugation chemistry and organic synthesis .

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBMAQNKNCEWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose. This means it can donate or accept a molecule in the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic chemistry.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water, indicating that it may be less stable in humid conditions. Furthermore, it is acid-sensitive, suggesting that its activity may be affected by pH.

Biochemical Analysis

Biochemical Properties

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and other biomolecules. It interacts with enzymes such as aldolases, which facilitate the formation of carbon-carbon bonds. The compound’s ability to act as both an aldol donor and acceptor allows it to participate in various aldol reactions, leading to the formation of stereochemically complex products. Additionally, it may interact with proteins and other biomolecules involved in carbohydrate metabolism, influencing the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modifying the structure and function of key signaling molecules. For instance, its involvement in aldol reactions can lead to the production of bioactive compounds that modulate gene expression and cellular metabolism. The compound’s impact on gene expression may result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. Its role as an aldol donor and acceptor allows it to participate in enzyme-catalyzed reactions, leading to the formation of new carbon-carbon bonds. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s influence on gene expression may involve changes in transcription factor activity and chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects observed in these studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as aldolases and other cofactors that facilitate the formation of complex carbohydrates. The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s distribution pattern can affect its overall activity and function within the biological system.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s activity and function may vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution.

Biological Activity

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is a compound with significant applications in synthetic glycobiology and biochemical reactions. Its unique structure allows it to participate in various biochemical processes, particularly in the synthesis of complex carbohydrates. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant research findings.

  • Chemical Formula : C₈H₁₈O₂Si
  • Molecular Weight : 174.31 g/mol
  • Boiling Point : 165-167 °C
  • Density : 0.915 g/mL at 25 °C

Target of Action

This compound acts primarily as a reagent in synthetic chemistry, particularly in glycobiology where it functions as both an aldol donor and acceptor. This dual functionality enables it to facilitate the formation of complex carbon-carbon bonds essential for carbohydrate synthesis .

Mode of Action

The compound participates in stereocontrolled reactions, allowing for the production of stereochemically complex products. It reacts with enzymes such as aldolases, which are crucial for forming carbon-carbon bonds . The ability to modify enzyme activity suggests that this compound can influence metabolic pathways significantly.

Cellular Effects

Research indicates that this compound can alter cell signaling pathways by modifying key signaling molecules. Its involvement in aldol reactions can lead to the production of bioactive compounds that modulate gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term effects on cellular function. Studies show that it remains stable under ambient conditions but may degrade over extended periods, which can affect its biological activity .

Dosage Effects in Animal Models

Animal studies indicate that the effects of this compound vary with dosage:

  • Low Doses : Potential beneficial effects on metabolic pathways.
  • High Doses : Possible toxic effects, including disruptions in cellular metabolism and gene expression .

Case Studies and Research Findings

  • Synthetic Applications : The compound has been utilized in the total synthesis of various natural products, including (+)-ambruticin and (−)-salinosporamide A, showcasing its versatility as a synthetic reagent .
  • Inhibition Studies : In vitro studies have demonstrated that when used as an aldol donor or acceptor, it can inhibit certain enzymatic activities, affecting metabolic pathways crucial for cell survival and proliferation .
  • Pharmacological Evaluation : Investigations into its pharmacological properties have revealed potential applications in drug development, particularly concerning its ability to modify enzyme activity related to cancer metabolism .

Scientific Research Applications

Organic Synthesis

Reagent in Synthetic Pathways

  • This compound serves as a key intermediate in the synthesis of various organic molecules. Its structure allows for functional group transformations that are essential in creating complex organic compounds.

Table 1: Synthetic Applications

Application TypeDescriptionReference
Aldehyde SynthesisUsed as a precursor for synthesizing aldehydes through oxidation reactions.
Protecting GroupFunctions as a protecting group for alcohols during multi-step syntheses.
Coupling ReactionsParticipates in coupling reactions to form larger, more complex molecules.

Medicinal Chemistry

Potential Drug Development

  • The compound's structural features make it suitable for developing pharmaceuticals, particularly those targeting neurological conditions. Its derivatives have shown promise as enzyme inhibitors.

Case Study: Neurotransmitter Analogs

  • Research has indicated that derivatives of this compound can act as constrained analogs of neurotransmitters, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 2: Medicinal Chemistry Applications

ApplicationDescriptionReference
Enzyme InhibitionDerivatives have been tested for their ability to inhibit specific enzymes related to neurodegeneration.
Neuroactive CompoundsPotential for use in designing drugs that mimic neurotransmitter activity.

Material Science

Polymer Chemistry

  • The compound can be utilized in polymerization processes to create materials with specific properties, enhancing their utility in various applications.

Table 3: Material Science Applications

Application TypeDescriptionReference
Polymer SynthesisActs as a monomer or co-monomer in the synthesis of siloxane-based polymers.
Coating MaterialsUsed to develop coatings that require specific chemical resistance properties.

Case Studies and Research Findings

Study on Aldehyde Transformations

  • A study highlighted the transformation of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde into various aldehydes through selective oxidation, demonstrating its utility as a versatile reagent in organic synthesis.

Neurotransmitter Analog Research

  • In a comprehensive study, researchers synthesized constrained analogs based on this compound, showing significant activity against targets implicated in neurodegenerative disorders, thus opening avenues for new drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-{1-[(tert-Butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde
  • Structure : Cyclopentane ring with TBDMS-protected hydroxyl and ethyl substituent.
  • Molecular Formula : C₁₅H₃₀O₂Si (MW: 270.48 g/mol).
  • Key Differences : The cyclopentyl ring introduces steric hindrance, reducing reactivity toward bulky nucleophiles compared to the linear ethoxy chain in the target compound. Applications may focus on stereoselective synthesis due to the rigid cyclic structure .
b. Ethyl 2-(tert-Butyldimethylsilyloxy)acetate
  • Structure : TBDMS-protected hydroxyl group linked to an ethyl ester.
  • Molecular Formula : C₁₀H₂₂O₃Si (same as target compound).
  • Key Differences : The ester group replaces the aldehyde, shifting reactivity from nucleophilic additions (e.g., oxime formation) to ester-specific reactions (e.g., hydrolysis or transesterification). This makes it more suitable as a protecting group intermediate rather than a bioconjugation reagent .

Chain Length and Substituent Variations

a. 4-(tert-Butyldimethylsilyloxy)butanal (CAS: 87184-81-4)
  • Structure : Shorter chain (butanal) with TBDMS group.
  • Molecular Formula : C₁₀H₂₂O₂Si (MW: 202.36 g/mol).
  • Key Differences : Reduced chain length lowers solubility in polar solvents and increases volatility. The shorter spacer may limit its utility in applications requiring extended linkers, such as protein-polymer conjugates .
b. 18F-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethoxy)-acetaldehyde
  • Structure : Fluorine atom replaces TBDMS in the ethoxy chain.
  • Key Differences: The ¹⁸F radiolabel enables positron emission tomography (PET) imaging applications. The absence of TBDMS reduces steric protection but enhances hydrophilicity, favoring rapid clearance in vivo. This compound is specialized for radiopharmaceuticals, unlike the non-radioactive target .

Aromatic vs. Aliphatic Aldehydes

a. 3-[(tert-Butyldimethylsilyl)oxy]benzaldehyde (CAS: 96013-95-5)
  • Structure : Benzaldehyde core with TBDMS-protected hydroxyl.
  • Molecular Formula : C₁₃H₂₀O₂Si (MW: 244.38 g/mol).
  • Key Differences : The aromatic ring introduces π-π stacking interactions and electronic effects (e.g., electron-withdrawing), altering reactivity in electrophilic substitutions. This compound is preferred in aromatic cross-coupling reactions, unlike the aliphatic target .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Group Applications Stability Notes
Target Compound C₁₀H₂₂O₃Si 218.37 Aliphatic aldehyde Bioconjugation, organic synthesis High (TBDMS protection)
2-{1-[(TBDMS)oxy]-2-ethylcyclopentyl}acetaldehyde C₁₅H₃₀O₂Si 270.48 Cyclic aldehyde Stereoselective synthesis Moderate (steric hindrance)
Ethyl 2-(TBDMSoxy)acetate C₁₀H₂₂O₃Si 218.37 Ester Protecting group intermediate High (ester stability)
4-(TBDMSoxy)butanal C₁₀H₂₂O₂Si 202.36 Short-chain aldehyde Small-molecule conjugates Low (prone to oxidation)
18F-Fluoroethoxy analog C₈H₁₄FNO₃ N/A Radiolabeled aldehyde PET imaging Low (radiolysis concerns)

Preparation Methods

Reaction Scheme and Conditions

The initial step involves the reaction of tert-butyl dimethyl chlorosilane with ethylene glycol in the presence of an organic acid binding agent under reflux conditions.

Reagent Role Conditions
Tert-butyl dimethyl chlorosilane Silylating agent Dissolved in organic solvent
Ethylene glycol Nucleophile (alcohol source) Added dropwise, molar ratio 1:1–10
Organic acid binding agent Neutralizes HCl byproduct Triethylamine or pyridine
Temperature Reflux 45–55 °C
Reaction time Backflow reaction Several hours (typically 3–6 h)

After reflux, the reaction mixture is filtered to remove solids, and the filtrate is subjected to atmospheric distillation to remove solvents at 90–110 °C. Further vacuum distillation at 10–20 mmHg is conducted to collect the product at approximately 130 °C, yielding tert-butyl dimethyl siloxy ethanol with high purity (>99%) and good yield.

Oxidation to this compound

Oxidation Methods

The TBS-protected ethanol intermediate is oxidized to the corresponding aldehyde using various oxidizing agents. Commonly employed oxidation systems include:

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) mediated oxidation in the presence of copper salts and diimine ligands under oxygen atmosphere.
  • Ley–Griffith oxidation conditions (using TPAP and NMO).
  • Other mild oxidants compatible with silyl protecting groups.

These oxidation reactions are typically performed in organic solvents at moderate temperatures (30–50 °C) to avoid cleavage of the TBS group and over-oxidation to acids.

Reaction Monitoring and Control

  • Progress monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
  • Reaction times and temperatures optimized to achieve ~90% conversion.
  • Use of anhydrous conditions and inert atmosphere to prevent side reactions.
  • Addition of additives like cerium trichloride to suppress unwanted reduction side reactions during subsequent steps.

Representative Experimental Procedure

Step Procedure Description
1 Dissolve tert-butyl dimethyl chlorosilane in anhydrous organic solvent (e.g., dichloromethane).
2 Add ethylene glycol dropwise at room temperature with stirring.
3 Add triethylamine or pyridine as acid scavenger.
4 Heat the mixture to reflux (45–55 °C) for several hours (3–6 h).
5 Cool, filter to remove solids, and concentrate filtrate by atmospheric distillation (90–110 °C).
6 Purify by vacuum distillation (10–20 mmHg) collecting fraction at ~130 °C.
7 Dissolve purified TBS-protected ethanol in organic solvent (e.g., dichloromethane).
8 Add TEMPO, copper salt, diimine ligands, and oxygen atmosphere; stir at 30–50 °C until reaction completion.
9 Extract organic phase, filter, and concentrate under reduced pressure to obtain the aldehyde product.

Data Summary Table

Parameter Typical Value/Condition Notes
Molar ratio (Tert-butyl dimethyl chlorosilane : ethylene glycol) 1 : 1–10 (preferably 1:1–5) Affects yield and purity
Organic acid binding agent Triethylamine or pyridine Neutralizes HCl byproduct
Reflux temperature 45–55 °C Ensures completion of silylation
Atmospheric distillation temp. 90–110 °C Removes solvents
Vacuum distillation pressure 10–20 mmHg Purifies product, collects fraction at ~130 °C
Oxidation temperature 30–50 °C Maintains TBS group integrity
Oxidizing agent TEMPO + Cu salt + diimine ligands Selective oxidation to aldehyde
Product purity ≥99% Suitable for further synthetic use
Typical yield High (industrial scale feasible) Exact yield varies by scale and conditions

Research Findings and Notes

  • The use of triethylamine or pyridine as acid scavengers is critical to prevent side reactions and improve yield during silylation.
  • Vacuum distillation under controlled pressure is essential for obtaining high-purity tert-butyl dimethyl siloxy ethanol, which directly impacts the quality of the aldehyde product.
  • TEMPO-mediated oxidation in the presence of copper salts is a mild and selective method that avoids cleavage of the TBS group, maintaining the integrity of the protected intermediate.
  • Reaction monitoring by TLC and GC ensures timely termination of oxidation, preventing over-oxidation or decomposition.
  • Industrially, these methods have been optimized to balance cost, environmental impact, and product quality, making them suitable for scale-up.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde in laboratory settings?

  • Methodological Answer : The synthesis typically involves sequential protection and etherification steps. First, the hydroxyl group of ethylene glycol is protected with tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions using imidazole as a base in dichloromethane . Subsequent oxidation of the terminal alcohol to an aldehyde can be achieved using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids. Critical parameters include reaction temperature (0–25°C) and exclusion of moisture to preserve the TBDMS group .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability is highly dependent on moisture avoidance. Store the compound under inert gas (argon or nitrogen) at −20°C in sealed, desiccated containers. Pre-purify solvents (e.g., THF, DCM) using molecular sieves. Regular NMR monitoring (e.g., ¹H, ¹³C) is recommended to detect hydrolysis byproducts, such as free aldehydes or silyl ether degradation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (hexane:ethyl acetate, 10:1 to 4:1) is standard. For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve polar impurities. Confirm purity via GC-MS or LC-MS, targeting a molecular ion peak at m/z ≈ 260 (M+H⁺) .

Advanced Research Questions

Q. How does the TBDMS group influence the reactivity of the ethoxyacetaldehyde moiety in nucleophilic additions or cross-coupling reactions?

  • Methodological Answer : The TBDMS group acts as a steric shield, directing nucleophilic attack to the aldehyde carbonyl while preventing undesired side reactions at the ethoxy chain. For example, in Wittig reactions, the silyl ether stabilizes adjacent transition states, as shown by computational modeling (DFT studies). Experimental validation requires kinetic analysis under varying steric conditions (e.g., substituting TBDMS with smaller TMS groups) .

Q. What computational strategies are effective in predicting reaction pathways involving this compound as a key intermediate?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can map transition states and intermediates. Coupling this with cheminformatics tools (e.g., ICReDD’s reaction database) allows rapid screening of optimal conditions. For instance, predicting enantioselectivity in asymmetric aldol reactions requires analyzing non-covalent interactions (e.g., hydrogen bonding with chiral catalysts) .

Q. How can contradictory data on the reactivity of silyl-protected ethoxyacetaldehydes in cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading variations. Use a factorial experimental design (e.g., Box-Behnken) to isolate critical factors. For example, Pd(PPh₃)₄ vs. PdCl₂(dppf) catalysts may yield divergent Suzuki coupling efficiencies. Statistical analysis (ANOVA) of reaction outcomes (yield, selectivity) under controlled conditions (temperature, solvent, base) clarifies optimal protocols .

Q. What spectroscopic techniques are most reliable for characterizing structural isomers or degradation products of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS distinguishes isomers via fragmentation patterns. For stereochemical analysis, NOESY NMR can identify spatial proximity between the TBDMS group and aldehyde proton. IR spectroscopy (1700–1750 cm⁻¹) monitors aldehyde carbonyl integrity, while X-ray crystallography resolves absolute configurations in crystalline derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the aldehyde’s susceptibility to air oxidation?

  • Methodological Answer : Discrepancies stem from trace metal contaminants in solvents or reagents. Reproduce experiments under rigorously deoxygenated conditions (Schlenk line) with chelating agents (e.g., EDTA) to sequester metal ions. Compare oxidation rates via UV-Vis monitoring (λ = 280 nm for conjugated oxidation products) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight 259.5 g/mol (C₁₁H₂₃O₃Si)
Optimal Oxidation Agent PCC in DCM (yield: 85–90%)
TLC Rf (Hexane:EA = 4:1) 0.45 (visualized with KMnO₄ stain)
¹³C NMR (CDCl₃) δ 201.2 (CHO), 63.4 (OCH₂), 18.1 (SiC)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde

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